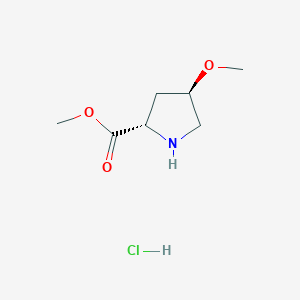

(2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride

CAS No.: 76391-36-1

Cat. No.: VC2842308

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76391-36-1 |

|---|---|

| Molecular Formula | C7H14ClNO3 |

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | methyl (2S,4R)-4-methoxypyrrolidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO3.ClH/c1-10-5-3-6(8-4-5)7(9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |

| Standard InChI Key | MDQRVWFFHPYBJV-IBTYICNHSA-N |

| Isomeric SMILES | CO[C@@H]1C[C@H](NC1)C(=O)OC.Cl |

| SMILES | COC1CC(NC1)C(=O)OC.Cl |

| Canonical SMILES | COC1CC(NC1)C(=O)OC.Cl |

Introduction

Chemical Identity and Structural Properties

Basic Identification

(2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride is a chiral compound with specific stereochemistry at the 2 and 4 positions of its pyrrolidine ring. The compound has been extensively characterized through various analytical techniques to confirm its structure and purity.

| Property | Value |

|---|---|

| CAS Number | 76391-36-1 |

| Molecular Formula | C₇H₁₄ClNO₃ |

| Molecular Weight | 195.64 g/mol |

| IUPAC Name | (2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride |

| Appearance | Crystalline solid |

The compound features a pyrrolidine ring with a methoxy group at the 4-position and a methyl carboxylate moiety at the 2-position. The hydrochloride salt form significantly enhances both the solubility and stability of the compound, which is crucial for its applications in biological systems and synthetic processes.

Stereochemistry and Conformational Analysis

The stereochemistry of (2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride is defined by the S configuration at carbon-2 and R configuration at carbon-4. This specific stereochemical arrangement is critical to its biological activity and chemical reactivity. The pyrrolidine ring adopts a puckered conformation that positions the methoxy and carboxylate groups in a defined spatial arrangement, influencing its interactions with biological targets and reactants.

The chiral nature of this compound allows it to interact selectively with enzymes, receptors, and other chiral molecules, making it particularly valuable in asymmetric synthesis and pharmaceutical applications. The specific stereochemistry is essential for its ability to function as a building block in more complex molecular structures.

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis of (2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride typically involves multiple steps starting from pyrrolidine derivatives. These synthetic routes must be carefully designed to maintain the desired stereochemistry at both chiral centers.

A general synthetic pathway may include:

-

Starting with an appropriately substituted pyrrolidine precursor

-

Introduction of the methoxy group at the 4-position with controlled stereochemistry

-

Esterification of the carboxylic acid group at position 2

-

Formation of the hydrochloride salt

Each step requires precise reaction conditions to ensure stereocontrol and high yields. Temperature, pH, reaction time, and catalyst selection are critical parameters that must be carefully controlled throughout the synthetic process.

Analytical Monitoring and Quality Control

The synthesis progress and final product purity are typically monitored using a combination of analytical techniques:

| Analytical Technique | Application |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structure confirmation and stereochemical analysis |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and reaction monitoring |

| Mass Spectrometry | Molecular weight confirmation and structural analysis |

| X-ray Crystallography | Absolute configuration determination |

| Optical Rotation | Stereochemical purity assessment |

These analytical methods provide crucial information about reaction progress and product quality, ensuring that the final compound meets the required specifications for research and application purposes.

Applications in Research and Industry

Chemical Applications

In the field of chemistry, (2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride serves as an important building block and intermediate in organic synthesis. Its chiral nature makes it particularly valuable in asymmetric synthesis, where stereochemical control is essential.

The compound can function as:

-

A chiral auxiliary in stereoselective transformations

-

A component in the synthesis of more complex heterocyclic structures

-

A template for developing new synthetic methodologies

-

A standard for analytical method development

Its well-defined stereochemistry allows researchers to introduce specific chiral elements into target molecules, facilitating the development of new compounds with desired properties.

Pharmaceutical and Biological Applications

In pharmaceutical research, this compound has garnered interest due to its potential roles in drug development pipelines. Its ability to serve as a scaffold for building more complex bioactive molecules makes it valuable in medicinal chemistry.

The compound's applications include:

-

Development of enzyme inhibitors and receptor modulators

-

Synthesis of peptide mimetics

-

Creation of stereochemically defined drug candidates

-

Investigation of structure-activity relationships in biological systems

Its potential to mimic natural substrates or inhibitors in metabolic pathways makes it particularly interesting for pharmaceutical research focusing on novel therapeutic approaches.

Mechanism of Action in Biological Systems

Biochemical Interactions

(2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride may interact with biological systems through various mechanisms, depending on the specific context. The compound's stereochemistry plays a crucial role in determining its binding affinity and specificity for biological targets.

The pyrrolidine ring structure bears resemblance to certain amino acid structures, potentially allowing this compound to interact with enzymes that typically process amino acids. The methoxy group at the 4-position and the carboxylate moiety at the 2-position can form hydrogen bonds and other non-covalent interactions with protein binding pockets.

Potential biological activities may include:

-

Enzyme inhibition through competitive or non-competitive mechanisms

-

Modulation of receptor function

-

Alteration of cellular signaling pathways

-

Interference with metabolic processes

These biological interactions form the basis for the compound's potential applications in pharmaceutical research and development.

Structure-Activity Relationships

The relationship between the structure of (2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride and its biological activity is an area of ongoing research. The specific stereochemistry at positions 2 and 4 significantly influences how this molecule interacts with biological targets.

Studies of structurally related compounds suggest that modifications to the methoxy group, the ester functionality, or the pyrrolidine ring itself can dramatically alter biological activity profiles. This structure-activity relationship data is valuable for designing improved compounds with enhanced potency or selectivity.

Current Research Findings

Recent Discoveries

Research involving (2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride continues to evolve, with recent findings highlighting its versatility in various applications. Current research suggests that compounds with similar structures exhibit significant biological activity, primarily due to their ability to mimic natural substrates or inhibitors in metabolic pathways.

Investigations have focused on:

-

Exploring the compound's potential as a building block for novel pharmaceuticals

-

Studying its interactions with specific biological targets

-

Developing improved synthetic methods for its preparation

-

Examining its utility in asymmetric catalysis

These research directions continue to expand our understanding of the compound's properties and potential applications in various fields.

Comparative Studies

Comparative studies between (2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride and related compounds have provided valuable insights into the effects of structural variations on chemical and biological properties. These comparisons help researchers understand the importance of specific functional groups and stereochemical arrangements.

| Compound | Structural Difference | Impact on Properties |

|---|---|---|

| (2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate HCl | Reference compound | Baseline properties |

| (2S,4S)-methyl 4-methoxypyrrolidine-2-carboxylate HCl | Different stereochemistry at C-4 | Altered biological activity profile |

| (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid | Free acid instead of methyl ester | Different solubility and reactivity |

| Pyrrolidine-2-carboxylate derivatives | Lacking the 4-methoxy group | Reduced specificity in biological systems |

Such comparative analyses are crucial for understanding structure-function relationships and guiding the development of compounds with optimized properties for specific applications.

Future Research Directions

Emerging Applications

The unique properties of (2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride suggest several promising directions for future research:

-

Development of novel pharmaceuticals targeting specific diseases

-

Creation of new catalytic systems for asymmetric synthesis

-

Exploration of potential applications in materials science

-

Investigation of its role in biological pathway modulation

The compound's well-defined stereochemistry and functional group pattern position it as a valuable scaffold for exploring these and other emerging applications.

Methodological Advances

Future research is likely to focus on improving the synthetic methods for preparing (2S,4R)-methyl 4-methoxypyrrolidine-2-carboxylate hydrochloride, with emphasis on:

-

Developing more efficient and environmentally friendly synthetic routes

-

Implementing flow chemistry and continuous manufacturing approaches

-

Exploring biocatalytic methods for stereoselective synthesis

-

Applying computational methods to predict and optimize reaction conditions

These methodological advances will enhance accessibility to this compound and related derivatives, facilitating their broader application in research and industry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume